

# 3-(Trifluoromethoxy)benzylamine molecular weight

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## Compound of Interest

Compound Name: 3-(Trifluoromethoxy)benzylamine

Cat. No.: B1295503

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An In-depth Technical Guide to **3-(Trifluoromethoxy)benzylamine**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3-(Trifluoromethoxy)benzylamine** (CAS No. 93071-75-1), a key chemical intermediate in pharmaceutical and materials science research. This document details its physicochemical properties, safety and handling protocols, and its role as a versatile building block in organic synthesis.

## Core Physicochemical Properties

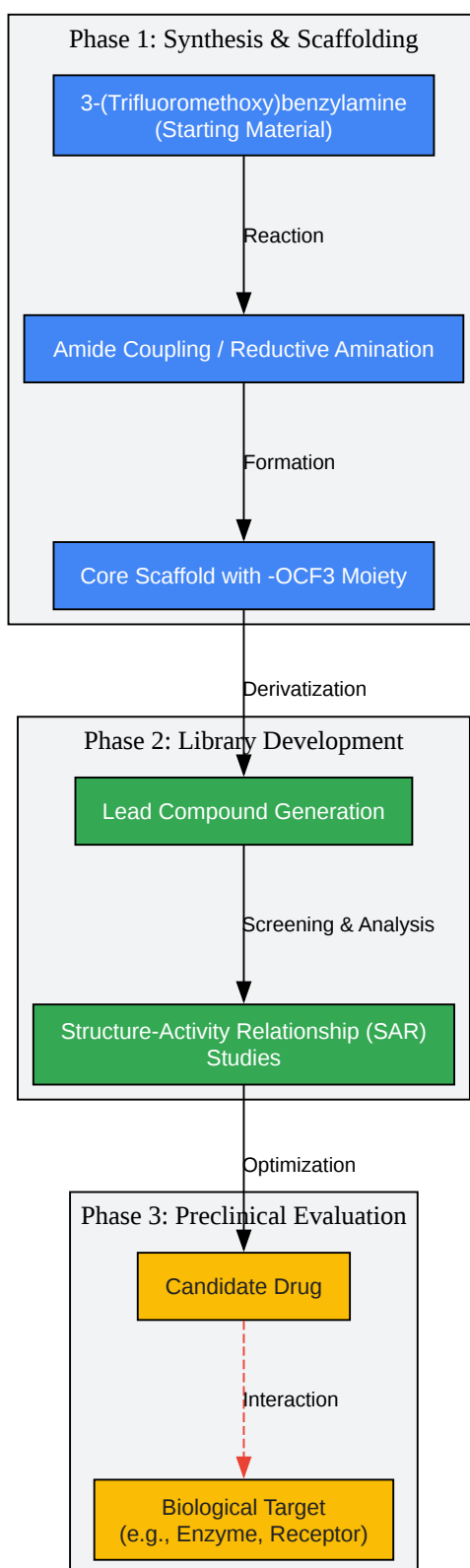
**3-(Trifluoromethoxy)benzylamine** is a substituted benzylamine featuring a trifluoromethoxy group at the meta-position. This functional group imparts unique electronic properties that are highly valuable in the design of bioactive molecules and advanced materials. Its core properties are summarized below.

Property	Value	Citation(s)
Molecular Weight	191.15 g/mol	[1][2][3]
Molecular Formula	C <sub>8</sub> H <sub>8</sub> F <sub>3</sub> NO	[1][2]
CAS Number	93071-75-1	[1][2][4]
IUPAC Name	[3-(trifluoromethoxy)phenyl]methanamine	
Physical Form	Clear colorless to light yellow liquid	[4]
Boiling Point	190.8±35.0 °C (Predicted)	[4][5]
Density	1.275±0.06 g/cm <sup>3</sup> (Predicted)	[4][5]
Refractive Index	1.451 - 1.454	[4][5]
pKa	8.70±0.10 (Predicted)	[4][5]
InChI Key	TUPUHSXMDIWJQT-UHFFFAOYSA-N	

## Role in Pharmaceutical Research and Development

The trifluoromethoxy (-OCF<sub>3</sub>) group is a critical pharmacophore in modern drug discovery. It is often used as a bioisostere for other groups, offering a unique combination of lipophilicity, metabolic stability, and electron-withdrawing properties. **3-(Trifluoromethoxy)benzylamine** serves as a key starting material for incorporating this moiety into more complex molecular scaffolds.

While specific signaling pathways for this building block are not applicable, its importance lies in its use for synthesizing derivatives that target various biological systems. Research into structurally related compounds suggests potential applications in developing agents for enzyme inhibition and receptor binding.[6] The logical workflow for its application in drug discovery is illustrated below.



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Drug Discovery Workflow using the Target Compound.

## Experimental Protocols

### General Synthesis Approach

The synthesis of **3-(Trifluoromethoxy)benzylamine** is not widely detailed in public-domain literature. However, a common synthetic route to substituted benzylamines involves the reduction of a corresponding nitrile or oxime, or the reductive amination of the corresponding benzaldehyde. A plausible synthetic workflow is outlined below.



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Plausible Reductive Amination Synthesis Route.

#### Protocol: Reductive Amination (General Procedure)

- **Reaction Setup:** Dissolve 3-(Trifluoromethoxy)benzaldehyde in a suitable solvent such as methanol or ethanol.
- **Amine Source:** Add an ammonia source (e.g., ammonium acetate or a solution of ammonia in methanol) to the reaction mixture.
- **Reducing Agent:** Introduce a reducing agent. For catalytic hydrogenation, a catalyst like Palladium on carbon (Pd/C) or Raney Nickel is used under a hydrogen atmosphere. Alternatively, a chemical reducing agent such as sodium cyanoborohydride ( $\text{NaBH}_3\text{CN}$ ) or sodium triacetoxyborohydride ( $\text{NaBH}(\text{OAc})_3$ ) can be added portion-wise at a controlled temperature (e.g., 0 °C to room temperature).
- **Monitoring:** Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
- **Workup:** Upon completion, quench the reaction carefully (e.g., with water or dilute acid). Extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane).

- Purification: Wash the combined organic layers with brine, dry over an anhydrous salt (e.g.,  $\text{Na}_2\text{SO}_4$  or  $\text{MgSO}_4$ ), filter, and concentrate the solvent under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel or by distillation.

## Safety, Handling, and Storage

**3-(Trifluoromethoxy)benzylamine** is classified as a corrosive substance and requires careful handling to ensure laboratory safety.[4]

- Personal Protective Equipment (PPE): Always wear suitable protective clothing, chemical-resistant gloves, and eye/face protection (safety goggles and face shield).[4]
- Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing vapors or mist. Prevent contact with skin and eyes.[1] It is designated as air-sensitive.[4][5]
- Storage: Store in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere (e.g., nitrogen or argon).[4] Recommended storage temperature is between 2-8°C.[4][5]
- First Aid (Eyes): In case of eye contact, rinse immediately and cautiously with plenty of water for several minutes. Remove contact lenses if present and easy to do, and continue rinsing. Seek immediate medical advice.[1][4]
- First Aid (Skin): If on skin, take off immediately all contaminated clothing and rinse the skin with water/shower.[1]
- First Aid (Ingestion): If swallowed, rinse mouth but do not induce vomiting.[1]

This compound is classified as a Dangerous Good for transport and may incur additional shipping charges.[2]

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